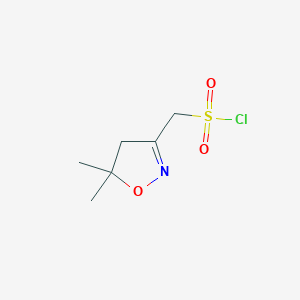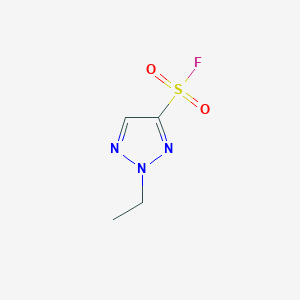![molecular formula C7H11FO3S B6603259 {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride CAS No. 2305254-84-4](/img/structure/B6603259.png)
{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride is a chemical compound with the molecular formula C7H11FO3S and a molecular weight of 194.23 g/mol . It is known for its unique bicyclic structure, which includes an oxabicycloheptane ring system. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride typically involves the reaction of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:
2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride+Fluoride source→2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl fluoride
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes purification steps such as distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules .
Biology and Medicine
In biology and medicine, this compound is studied for its potential use as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating enzyme mechanisms and protein functions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can block the enzyme’s activity and provide insights into its function .
Comparación Con Compuestos Similares
Similar Compounds
{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride: This compound is a precursor in the synthesis of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride.
(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid: Another compound with a similar bicyclic structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic structure with a sulfonyl fluoride group. This combination imparts unique reactivity and stability, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEJWHMECCCYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO2)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(7-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-morpholinobenzo[d]oxazole](/img/structure/B6603194.png)



![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)


![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride](/img/structure/B6603240.png)





